molecular formula C12H20FN B2945516 1-(3-Fluoro-1-adamantyl)ethanamine CAS No. 2248308-18-9

1-(3-Fluoro-1-adamantyl)ethanamine

Cat. No.: B2945516
CAS No.: 2248308-18-9
M. Wt: 197.297
InChI Key: CMKAZSVBLPTEMY-UHFFFAOYSA-N
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Description

1-(3-Fluoro-1-adamantyl)ethanamine ( Molecular Formula: C12H20FN, Molecular Weight: 197.29 g/mol ) is a chiral amine building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a rigid, lipophilic adamantane cage, a feature known to enhance metabolic stability and binding affinity in bioactive molecules . The addition of a fluorine atom at the 3-position of the adamantyl system is a critical modification; fluorine introduction is a well-established strategy in lead optimization to modulate electronic properties, membrane permeability, and metabolic stability . The primary amine and ethylamine spacer further make this compound a versatile intermediate for constructing more complex molecular architectures. This compound is strictly for Research Use Only and is intended for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers value this chemical for the synthesis of novel compounds, particularly in the development of potential immunostimulators and other bioactive molecules. Its stereochemistry is a key consideration, as the (1R)- and (1S)- enantiomers can exhibit distinct biological activities and interactions . As a high-value intermediate, it is suited for applications in asymmetric synthesis, pharmaceutical R&D, and chemical biology.

Properties

IUPAC Name

1-(3-fluoro-1-adamantyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FN/c1-8(14)11-3-9-2-10(4-11)6-12(13,5-9)7-11/h8-10H,2-7,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKAZSVBLPTEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)(C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-1-adamantyl)ethanamine typically involves the functionalization of the adamantane core. One common method is the hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride using a system of water and carbon tetrabromide in the presence of tungsten hexacarbonyl activated by pyridine . Another approach involves the use of second-order asymmetric transformation for the practical synthesis of α-amino acids, which can be adapted for the preparation of adamantane derivatives .

Industrial Production Methods

Industrial production of adamantane derivatives often employs catalytic processes to ensure high yields and purity. The use of concentrated sulfuric acid as a solvent in the preparation of 1-adamantane derivatives is one such method . These processes are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-1-adamantyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-adamantane ketones, while reduction can produce fluoro-adamantane amines.

Scientific Research Applications

1-(3-Fluoro-1-adamantyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-1-adamantyl)ethanamine involves its interaction with specific molecular targets. The compound can form stable complexes with enzymes and receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a potent modulator of biological pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key ethanamine derivatives with bulky or fluorinated substituents, highlighting structural similarities and differences:

Compound Name Substituent Features Key Properties/Applications References
(R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethanamine Fluorinated benzothiazole ring Intermediate in imidazolidine synthesis
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine Chloro-trifluoromethyl pyridine High lipophilicity; potential agrochemical use
(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine Fluoro-methoxy aromatic ring Pharmaceutical intermediate; >99% purity
(R)-1-(Anthracen-9-yl)ethanamine Polycyclic aromatic group (anthracene) High molecular weight (221.30 g/mol); lab use
1-(1H-Indol-3-yl)ethanamine derivatives Indole ring with varied substituents NorA efflux pump inhibition in S. aureus

Key Observations :

  • Adamantyl vs.
  • Fluorine Effects: Fluorination in aromatic rings (e.g., ) enhances lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs.

Physicochemical Properties

Property 1-(3-Fluoro-1-adamantyl)ethanamine (Predicted) (R)-1-(Anthracen-9-yl)ethanamine 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
Molecular Weight (g/mol) ~235 (estimated) 221.30 238.58
logP (Predicted) ~3.5 (highly lipophilic) ~4.0 ~3.8
Solubility Low in water; soluble in organic solvents Lab-grade purity (95%) Not reported

Notes: Adamantane’s hydrophobicity likely reduces aqueous solubility compared to smaller aromatic derivatives.

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